molecular formula C7H6N6OS B13372582 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile

2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile

Cat. No.: B13372582
M. Wt: 222.23 g/mol
InChI Key: UPTCPLAJBGGGDV-UHFFFAOYSA-N
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Description

[(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which involves the reaction of 3-amino-1,2,4-triazole, malononitrile, and an appropriate aldehyde in the presence of a base such as sodium hydroxide or cesium carbonate in ethanol under reflux conditions . This method is advantageous due to its simplicity, high yields, and operational efficiency.

Industrial Production Methods

The use of environmentally friendly solvents and catalysts, such as dicationic molten salts, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or sulfanyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, sulfoxides, sulfones, and hydroxyl derivatives .

Scientific Research Applications

[(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-amino-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sulfanyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H6N6OS

Molecular Weight

222.23 g/mol

IUPAC Name

2-[(5-amino-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C7H6N6OS/c8-1-2-15-7-12-11-6-10-5(14)3-4(9)13(6)7/h3H,2,9H2,(H,10,11,14)

InChI Key

UPTCPLAJBGGGDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NN=C2SCC#N)NC1=O)N

Origin of Product

United States

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